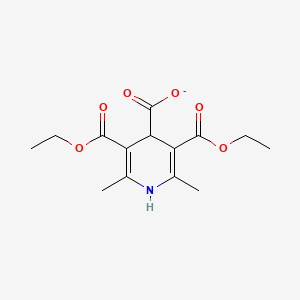
RhFNMB
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
RhFNMB is a dual-channel/localization single-molecule fluorescence probe designed for the detection of adenosine triphosphate (ATP) and hypochlorous acid (HOCl). It exhibits independent fluorescence responses in the light red channel with ATP (λex = 520 nm, λem = 586 nm) and the deep red channel with HOCl (λex = 620 nm, λem = 688 nm) . This compound is particularly valuable in scientific research for its ability to simultaneously monitor ATP and HOCl, which are key indicators in various biological processes.
Métodos De Preparación
The synthesis of RhFNMB involves several steps, starting with the preparation of a 10 mM stock solution. This stock solution is then diluted to create a 5-10 μM working solution, which is used for various applications . The exact synthetic routes and reaction conditions are proprietary and typically involve complex organic synthesis techniques. Industrial production methods for this compound are not widely documented, as it is primarily used in research settings.
Análisis De Reacciones Químicas
RhFNMB undergoes specific reactions with ATP and HOCl, leading to distinct fluorescence responses. The compound does not undergo typical chemical reactions such as oxidation, reduction, or substitution in its primary applications. Instead, it interacts with ATP and HOCl under specific conditions to produce fluorescence signals. The major products formed from these reactions are the fluorescent complexes of this compound with ATP and HOCl, which can be detected using fluorescence microscopy or flow cytometry .
Aplicaciones Científicas De Investigación
RhFNMB has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used to monitor ATP and HOCl levels in various biological systems, providing valuable insights into cellular processes and disease mechanisms. For example, this compound has been used to track ATP and HOCl in rheumatoid arthritis, revealing higher concentrations of these molecules in affected joints compared to normal joints . Additionally, this compound has demonstrated remarkable detection ability in the diagnosis and treatment of Pseudomonas aeruginosa-induced abdominal inflammation in mice .
Mecanismo De Acción
The mechanism of action of RhFNMB involves its interaction with ATP and HOCl, leading to distinct fluorescence responses. When this compound binds to ATP, it produces a light red fluorescence signal, while binding to HOCl results in a deep red fluorescence signal. These interactions occur without spectral crosstalk, allowing for precise detection of both molecules simultaneously. The molecular targets of this compound are ATP and HOCl, and the pathways involved include the fluorescence emission pathways specific to these interactions .
Comparación Con Compuestos Similares
RhFNMB is unique in its ability to simultaneously detect ATP and HOCl with independent fluorescence responses. Similar compounds include RhTNMB, which also serves as a dual-channel fluorescence probe but has been shown to be less effective in detection performance compared to this compound . Other similar compounds may include various rhodamine-based fluorescent probes, but this compound stands out due to its dual-channel capability and high sensitivity in detecting ATP and HOCl.
Propiedades
Fórmula molecular |
C51H63N9O3S |
|---|---|
Peso molecular |
882.2 g/mol |
Nombre IUPAC |
N-[2-[2-[2-[3',6'-bis(diethylamino)-3-oxospiro[isoindole-1,9'-xanthene]-2-yl]ethylamino]ethylamino]ethyl]-3,7-bis(dimethylamino)phenothiazine-10-carboxamide |
InChI |
InChI=1S/C51H63N9O3S/c1-9-57(10-2)37-17-21-41-45(31-37)63-46-32-38(58(11-3)12-4)18-22-42(46)51(41)40-16-14-13-15-39(40)49(61)59(51)30-29-53-26-25-52-27-28-54-50(62)60-43-23-19-35(55(5)6)33-47(43)64-48-34-36(56(7)8)20-24-44(48)60/h13-24,31-34,52-53H,9-12,25-30H2,1-8H3,(H,54,62) |
Clave InChI |
FIZJOQDCDJMXDQ-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(CC)CC)C5=CC=CC=C5C(=O)N3CCNCCNCCNC(=O)N6C7=C(C=C(C=C7)N(C)C)SC8=C6C=CC(=C8)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-[2-[4-(Trifluoromethyl)phenyl]ethynyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B12362985.png)
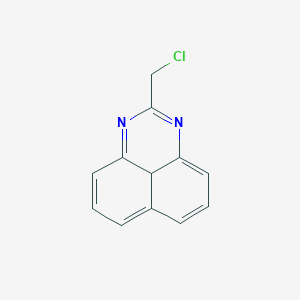
![[(2S,3S)-5-[1,1-dideuterio-2-[methyl(trideuteriomethyl)amino]ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate;hydrochloride](/img/structure/B12362999.png)


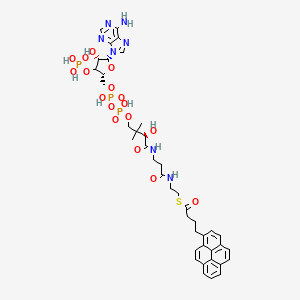
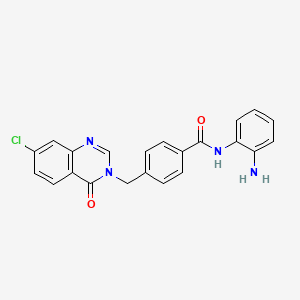
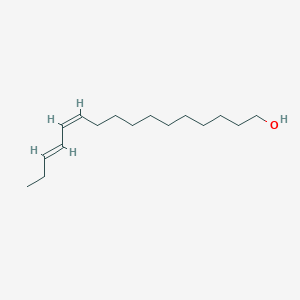
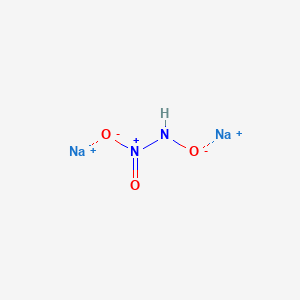
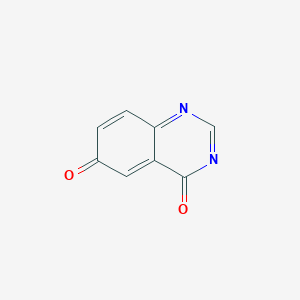
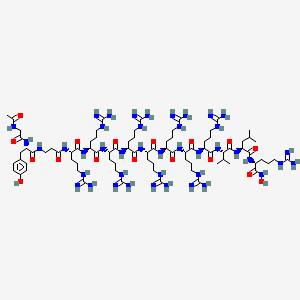
![3-[(1S)-1-hydroxypropyl]phenol](/img/structure/B12363067.png)
![[(5Z,7R,8R,9R)-4-(2-methoxy-2-oxoacetyl)-5-(2-methoxy-2-oxoethylidene)-7,8-dimethyl-2,13,15-trioxatetracyclo[8.6.1.04,17.012,16]heptadeca-1(17),10,12(16)-trien-9-yl] (Z)-2-methylbut-2-enoate](/img/structure/B12363070.png)
